2-Chloro-6-methoxybenzoyl chloride
Description
2-Chloro-6-methoxybenzoyl chloride is a substituted benzoyl chloride featuring a chlorine atom at the 2-position and a methoxy group (-OCH₃) at the 6-position of the benzene ring. Benzoyl chlorides are highly reactive acylating agents widely used in organic synthesis to introduce benzoyl groups into target molecules. The electronic and steric effects of substituents significantly influence their reactivity and applications. The electron-withdrawing chlorine atom enhances electrophilicity at the carbonyl carbon, while the electron-donating methoxy group may moderate reactivity by destabilizing the transition state in nucleophilic acyl substitution reactions. This compound is likely employed in pharmaceuticals, agrochemicals, or polymer synthesis, though specific applications require further literature validation.
Properties
Molecular Formula |
C8H6Cl2O2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
2-chloro-6-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3 |
InChI Key |
LLVJDTUUOZOMNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key differences between 2-chloro-6-methoxybenzoyl chloride and related compounds from literature:
Key Observations :
- Steric Effects : The bulky benzyloxy substituent in the compound from introduces steric hindrance, which may slow reaction kinetics relative to the smaller methoxy group in the target compound.
- Functional Group Reactivity : Sulfonyl chlorides (e.g., ) undergo sulfonation reactions, whereas benzoyl chlorides participate in acylations, highlighting divergent synthetic applications.
Reactivity and Stability Trends
- Electrophilicity : The chlorine substituent in this compound activates the carbonyl carbon toward nucleophilic attack, but the methoxy group’s electron-donating nature may partially counteract this effect. In contrast, the fluorine atom in exacerbates electrophilicity due to its strong inductive electron withdrawal.
- Hydrolytic Stability : Methoxy groups generally improve solubility in polar solvents but may reduce hydrolytic stability compared to halogens. The fluorinated analog likely exhibits greater stability under acidic conditions.
- Synthetic Utility : Sulfonyl chlorides like are preferred for introducing sulfonyl groups (e.g., in sulfonamide drug synthesis), whereas benzoyl chlorides are optimal for acylations (e.g., ester or amide formation).
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